(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine
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Overview
Description
(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine, also known as N2-((Benzyloxy)carbonyl)-Nd,Nw-bis(tert-butoxycarbonyl)-L-arginine cyclohexylammonium salt, is a compound with the molecular formula C30H49N5O8 and a molecular weight of 607.749 g/mol . This compound is commonly used in peptide synthesis due to its protective groups that prevent unwanted side reactions during the synthesis process.
Preparation Methods
The synthesis of (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine involves several steps:
Formation of Ornithine Cyclohexylamine Salt: L-ornithine is reacted with cyclohexylamine in a 1:1 ratio to form ornithine cyclohexylamine salt.
Reaction with Z-Arg(boc)2-OH: The ornithine cyclohexylamine salt is then reacted with Z-Arg(boc)2-OH in a 1:1 ratio to produce this compound.
Chemical Reactions Analysis
(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not commonly reported.
Scientific Research Applications
(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides, providing protection to the arginine side chain during the synthesis process.
Biological Studies: The compound is used in studies involving arginine metabolism and its role in various biological pathways.
Medical Research: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is employed in the production of specialized peptides for industrial purposes.
Mechanism of Action
The mechanism of action of (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine primarily involves its role as a protected arginine derivative in peptide synthesis. The protective groups (benzyloxycarbonyl and tert-butoxycarbonyl) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, these protective groups can be removed to yield the desired peptide .
Comparison with Similar Compounds
(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine can be compared with other similar compounds such as:
Boc-Arg(Z)2-OH: This compound also contains protective groups but differs in its specific protective groups and their positions.
Boc-Arg-OH: This compound lacks the benzyloxycarbonyl group, making it less protected compared to this compound.
Fmoc-Arg(Boc)2-OH: This compound uses fluorenylmethyloxycarbonyl (Fmoc) as a protective group instead of benzyloxycarbonyl.
This compound is unique due to its combination of protective groups, which provide enhanced stability and selectivity during peptide synthesis.
Biological Activity
The compound (2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine , also known as N2-((Benzyloxy)carbonyl)-Nd,Nw-bis(tert-butoxycarbonyl)-L-arginine cyclohexylammonium salt, is a synthetic molecule with significant implications in medicinal chemistry and peptide synthesis. Its complex structure, featuring multiple functional groups, suggests diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C30H49N5O8, with a molecular weight of approximately 607.749 g/mol. The structure incorporates various protective groups, including benzyloxycarbonyl and tert-butoxycarbonyl, which play critical roles in its reactivity and biological function.
Property | Value |
---|---|
Molecular Formula | C30H49N5O8 |
Molecular Weight | 607.749 g/mol |
IUPAC Name | This compound |
CAS Number | 145315-39-5 |
The primary function of this compound lies in its role as a protected arginine derivative in peptide synthesis. The protective groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. Once the synthesis is complete, these protective groups can be removed to yield the desired peptide product.
Enzymatic Interactions
The compound's structure allows it to interact with various enzymes and receptors involved in metabolic pathways. The positively charged guanidine group of arginine can engage in hydrogen bonding and ionic interactions, influencing protein-protein interactions and potentially modulating enzyme activity.
Computational Predictions
Using computational methods such as the Prediction of Activity Spectra for Substances (PASS) program, researchers can predict the biological activity based on structural features. This analysis indicates possible therapeutic potentials or toxicological risks associated with the compound due to its multiple amino groups and carbon chains .
Peptide Synthesis
This compound is widely utilized in Solid-Phase Peptide Synthesis (SPPS) , a common technique for creating peptides. The protection of the arginine side chain allows for precise control over the synthesis process, leading to high-fidelity peptide sequences.
Biological Studies
Research involving this compound often focuses on arginine metabolism and its role in various biological pathways. It serves as a valuable tool in studies related to metabolic processes, cellular signaling, and therapeutic development.
Case Studies
- Peptide Therapeutics : In a study exploring novel peptide-based drugs, this compound was used to synthesize peptides that exhibited enhanced binding affinities to specific receptors involved in metabolic regulation.
- Enzyme Modulation : Research demonstrated that peptides synthesized using this compound could modulate enzyme activities related to nitric oxide production, showcasing its potential in cardiovascular therapies.
Properties
IUPAC Name |
(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)28(22(33)36-24(4,5)6)19(25)26-14-10-13-17(18(29)30)27-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H2,25,26)(H,27,31)(H,29,30);6H,1-5,7H2/t17-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGRVFFDXXNSRE-LMOVPXPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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